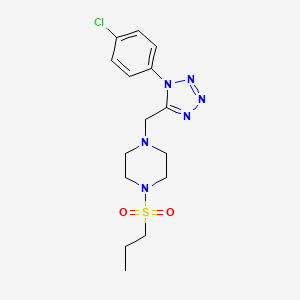
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine, also known as TAK-659, is a small molecule inhibitor that has gained significant interest in the scientific community due to its potential therapeutic applications. TAK-659 is a kinase inhibitor that selectively targets spleen tyrosine kinase (SYK), which is a key regulator of B-cell receptor (BCR) signaling.
Aplicaciones Científicas De Investigación
Drug Metabolism and Pharmacokinetics
Research on compounds similar to 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine often focuses on understanding their metabolism within the body and their pharmacokinetic profiles. For instance, studies on the metabolism of piperazine-substituted phenothiazine drugs reveal insights into how the piperazine ring's degradation leads to the formation of various metabolites. These studies are essential for developing drugs with optimal absorption, distribution, metabolism, and excretion (ADME) properties, ensuring safety and efficacy (Breyer, Gaertner, & Prox, 1974).
Pharmacological Effects and Mechanisms of Action
Research on the pharmacological effects of piperazine derivatives contributes to understanding their mechanisms of action. This includes investigations into how these compounds interact with various neurotransmitter systems, such as the serotonin and dopamine systems, and their potential therapeutic applications for treating psychiatric disorders (Koreen, Lieberman, Alvir, & Chakos, 1995). Such studies are critical for identifying new treatments for conditions like anxiety, depression, and schizophrenia.
Toxicology and Safety Assessment
Toxicological studies are crucial for assessing the safety of chemical compounds. Research into the neurotoxic effects of certain piperazine analogs, for instance, helps in understanding their potential risks and side effects. These findings are vital for ensuring that new drugs are safe for human use, providing valuable data for regulatory approval processes (Combes, Damon, & Gottfried, 1956).
Development of New Therapeutic Agents
Compounds with the piperazine motif are explored for their therapeutic potential in treating various diseases, including cancer, psychiatric disorders, and neurodegenerative diseases. Research into their activity against specific biological targets can lead to the development of novel drugs with improved efficacy and reduced side effects. For example, studies on novel B-cell lymphoma-2 inhibitors explore piperazine derivatives for their potential in cancer therapy (Liu et al., 2017).
Propiedades
IUPAC Name |
1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-propylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN6O2S/c1-2-11-25(23,24)21-9-7-20(8-10-21)12-15-17-18-19-22(15)14-5-3-13(16)4-6-14/h3-6H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHRBCZAIUPUGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid](/img/structure/B2984483.png)

![4-(N,N-diallylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2984485.png)
![Methyl 2-(2-chloroacetyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B2984488.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2984489.png)
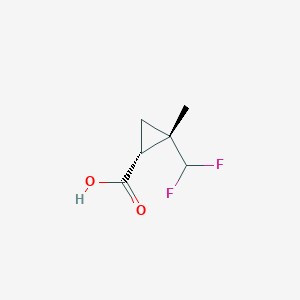
![4-butyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide](/img/structure/B2984491.png)

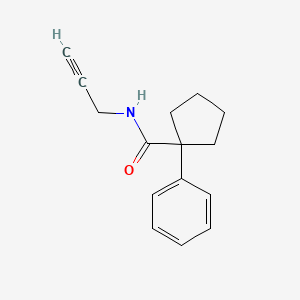
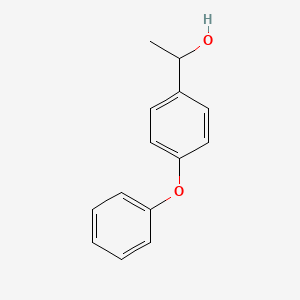
![2-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one](/img/structure/B2984499.png)
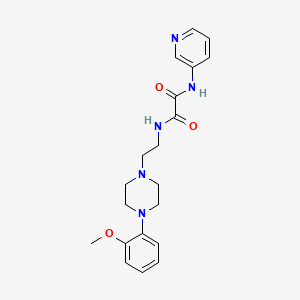
![3-(5-Chloro-2-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2984502.png)
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2984503.png)